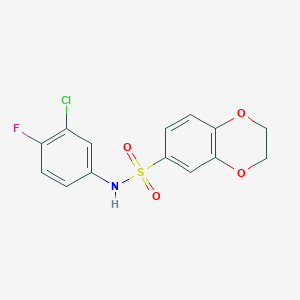

N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

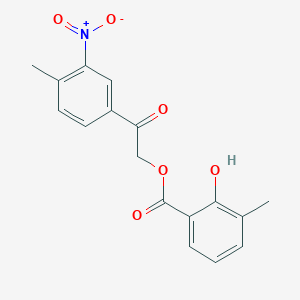

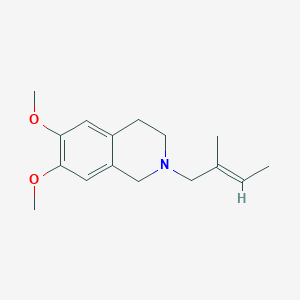

The compound “N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a complex organic molecule. It contains a benzodioxine ring, a sulfonamide group, and a phenyl ring with chlorine and fluorine substituents .

Molecular Structure Analysis

Based on its name, this compound likely has a complex three-dimensional structure. The benzodioxine ring and the phenyl ring could potentially have different orientations in space, and the presence of the chlorine and fluorine atoms could also influence the overall shape of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Factors that could influence its properties include its overall shape, the presence of polar groups, and the types and locations of its functional groups .Wissenschaftliche Forschungsanwendungen

Antiproliferative Efficacy in Cancer Treatment

This compound has shown significant antiproliferative efficacy in colon cancer cells . It has been found to induce apoptosis in these cells by producing cell cycle arrest at the G2 phase, activating the intrinsic apoptotic pathway, causing nuclear fragmentation, and increasing the levels of reactive oxygen species .

Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 (mGlu4)

The compound has been characterized as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . This has potential implications in the treatment of neurological disorders such as Parkinson’s disease .

Synthesis of Novel Intermediates

The compound has been used in the synthesis, isolation, and characterization of novel intermediates . These intermediates have been applied in the alkylation step for the synthesis of other compounds .

Wirkmechanismus

Target of Action

The compound N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a derivative of gefitinib . Gefitinib selectively targets the mutant proteins in malignant cells . The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme . This interaction inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase by this compound affects multiple cellular pathways. It interrupts signaling in target cancer cells with mutated and overactive EGFR . This modulation of EGFR activity can lead to a decrease in the production of inflammatory mediators.

Pharmacokinetics

Gefitinib, a related compound, has suitable in vivo pharmacokinetic properties in three preclinical safety species

Result of Action

The result of the compound’s action is the inhibition of certain enzymes, which could lead to a decrease in the production of inflammatory mediators. It also modulates the activity of certain receptors in the brain, which could lead to a decrease in neuronal damage. Furthermore, it has been found to have anti-angiogenic properties, which could explain its potential as a cancer therapy.

Eigenschaften

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO4S/c15-11-7-9(1-3-12(11)16)17-22(18,19)10-2-4-13-14(8-10)21-6-5-20-13/h1-4,7-8,17H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXNKWPBHPPUIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5819629.png)

![[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylcyanamide](/img/structure/B5819639.png)

![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5819645.png)

![3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyridine-2(3H)-thione](/img/structure/B5819675.png)

![2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid](/img/structure/B5819737.png)